Cas no 2228339-91-9 (3-fluoro-4-(prop-2-yn-1-yl)pyridine)

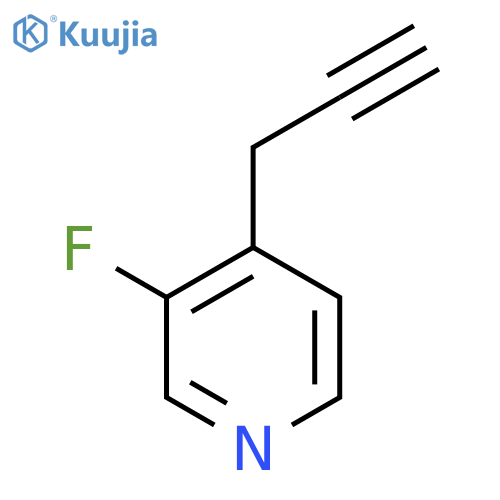

2228339-91-9 structure

商品名:3-fluoro-4-(prop-2-yn-1-yl)pyridine

3-fluoro-4-(prop-2-yn-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-4-(prop-2-yn-1-yl)pyridine

- EN300-1817118

- 2228339-91-9

-

- インチ: 1S/C8H6FN/c1-2-3-7-4-5-10-6-8(7)9/h1,4-6H,3H2

- InChIKey: YCEOPDFYOSRING-UHFFFAOYSA-N

- ほほえんだ: FC1C=NC=CC=1CC#C

計算された属性

- せいみつぶんしりょう: 135.048427358g/mol

- どういたいしつりょう: 135.048427358g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-fluoro-4-(prop-2-yn-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817118-0.5g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 0.5g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1817118-5.0g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 5g |

$3812.0 | 2023-06-03 | ||

| Enamine | EN300-1817118-1.0g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 1g |

$1315.0 | 2023-06-03 | ||

| Enamine | EN300-1817118-0.05g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 0.05g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1817118-0.25g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 0.25g |

$1209.0 | 2023-09-19 | ||

| Enamine | EN300-1817118-2.5g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 2.5g |

$2576.0 | 2023-09-19 | ||

| Enamine | EN300-1817118-1g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 1g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1817118-5g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 5g |

$3812.0 | 2023-09-19 | ||

| Enamine | EN300-1817118-10g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 10g |

$5652.0 | 2023-09-19 | ||

| Enamine | EN300-1817118-0.1g |

3-fluoro-4-(prop-2-yn-1-yl)pyridine |

2228339-91-9 | 0.1g |

$1157.0 | 2023-09-19 |

3-fluoro-4-(prop-2-yn-1-yl)pyridine 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

2228339-91-9 (3-fluoro-4-(prop-2-yn-1-yl)pyridine) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量